The synthesis of 1-(Bromomethyl)-3,5-dinitrobenzene typically involves a multi-step process:
In industrial settings, continuous flow reactors may be employed to enhance yield and purity. Advanced purification techniques such as recrystallization and chromatography are commonly used to isolate the final product.
1-(Bromomethyl)-3,5-dinitrobenzene features:
C1=C(C=C(C(=C1[N+](=O)[O-])CBr)[N+](=O)[O-])
InChI=1S/C7H5BrN2O4/c8-4-5-1-6(9(11)12)3-7(2-5)10(13)14/h1-3H,4H2
.The molecular structure exhibits significant electronic effects due to the presence of electron-withdrawing nitro groups, which influence both its reactivity and stability.
1-(Bromomethyl)-3,5-dinitrobenzene can participate in several types of chemical reactions:
The mechanism of action for 1-(Bromomethyl)-3,5-dinitrobenzene primarily involves its reactive functional groups:
1-(Bromomethyl)-3,5-dinitrobenzene serves several roles in scientific research:
This compound's unique structural features make it valuable across various fields including organic chemistry, biochemistry, and materials science.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2